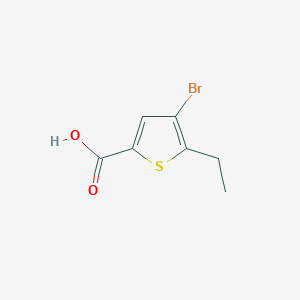

4-Bromo-5-ethylthiophene-2-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Bromo-5-ethylthiophene-2-carboxylic acid is an organic compound with the molecular formula C7H7BrO2S and a molecular weight of 235.10 g/mol . This compound is a derivative of thiophene, a five-membered aromatic ring containing sulfur. The presence of a bromine atom and an ethyl group on the thiophene ring, along with a carboxylic acid functional group, makes this compound unique and useful in various chemical applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-5-ethylthiophene-2-carboxylic acid typically involves the bromination of 5-ethylthiophene-2-carboxylic acid. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction conditions usually involve refluxing the reactants in an organic solvent such as dichloromethane or chloroform .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters, leading to higher yields and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

4-Bromo-5-ethylthiophene-2-carboxylic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various amines. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation Reactions: Reagents such as hydrogen peroxide (H2O2) or m-chloroperoxybenzoic acid (m-CPBA) are used.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

Substitution Reactions: Products include various substituted thiophenes.

Oxidation Reactions: Products include sulfoxides and sulfones.

Reduction Reactions: Products include alcohols and aldehydes.

Applications De Recherche Scientifique

4-Bromo-5-ethylthiophene-2-carboxylic acid is used in various scientific research applications, including:

Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: It is used in the study of enzyme inhibition and as a probe in biochemical assays.

Industry: It is used in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of 4-Bromo-5-ethylthiophene-2-carboxylic acid depends on its specific application. In biochemical assays, it may act as an inhibitor or activator of certain enzymes by binding to their active sites. The presence of the bromine atom and the carboxylic acid group allows for interactions with various molecular targets, influencing their activity and function .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 4-Bromo-2-thiophenecarboxylic acid

- 5-Ethyl-2-thiophenecarboxylic acid

- 4-Bromo-5-methylthiophene-2-carboxylic acid

Uniqueness

4-Bromo-5-ethylthiophene-2-carboxylic acid is unique due to the combination of the bromine atom, ethyl group, and carboxylic acid functional group on the thiophene ring. This unique structure imparts specific chemical reactivity and biological activity, making it valuable in various research and industrial applications .

Activité Biologique

4-Bromo-5-ethylthiophene-2-carboxylic acid is a compound of increasing interest in the fields of medicinal chemistry and biochemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, detailing its mechanisms of action, research findings, and relevant case studies.

Chemical Structure and Properties

The compound features a thiophene ring substituted at the 4-position with a bromine atom and at the 5-position with an ethyl group, along with a carboxylic acid functional group at the 2-position. Its molecular formula is C8H9BrO2S with a molecular weight of approximately 253.55 g/mol. The presence of the bromine atom and the carboxylic acid group enhances its reactivity and ability to interact with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes or receptors within biological systems. Key mechanisms include:

- Enzyme Inhibition : The compound may act as an inhibitor by binding to the active sites of enzymes, thereby modulating their activity.

- Cellular Pathway Modulation : It influences various biochemical pathways, potentially disrupting cellular processes related to growth and proliferation.

Antimicrobial Activity

Research indicates that compounds containing thiophene rings often exhibit antimicrobial properties. Specifically, studies have shown that this compound demonstrates significant activity against various bacterial strains. The following table summarizes its antimicrobial efficacy:

| Microorganism | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Moderate inhibition | |

| Escherichia coli | Significant inhibition | |

| Pseudomonas aeruginosa | Low inhibition |

Anticancer Activity

The anticancer potential of this compound has been explored in several studies, particularly against human cancer cell lines such as HepG-2 (liver cancer) and MCF-7 (breast cancer). Findings suggest that:

- The compound exhibits potent anti-proliferative activity with IC50 values often below 25 μM.

- It is particularly effective in inhibiting cell growth in HepG-2 cells compared to other cancer types.

The following table presents the anti-proliferative effects observed in various cancer cell lines:

| Cell Line | IC50 (μM) | Activity |

|---|---|---|

| HepG-2 | < 25 | Potent |

| MCF-7 | 26 - 50 | Moderate |

| PC-3 | > 100 | Weak |

| HCT-116 | > 100 | Weak |

Case Studies

- Study on Antimicrobial Activity : A study evaluated the efficacy of various thiophene derivatives, including this compound, against standard pathogenic bacterial strains. Results indicated significant activity against Gram-positive bacteria and moderate effectiveness against Gram-negative strains, suggesting its potential as a lead compound for antibiotic development .

- Anticancer Research : In a comparative study involving several thiophene derivatives, this compound was found to outperform many analogs in terms of anti-proliferative activity against HepG-2 cells. The study highlighted the importance of structural modifications in enhancing therapeutic efficacy .

Propriétés

IUPAC Name |

4-bromo-5-ethylthiophene-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrO2S/c1-2-5-4(8)3-6(11-5)7(9)10/h3H,2H2,1H3,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRDAEUDNKBRCAE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=C(S1)C(=O)O)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90396121 |

Source

|

| Record name | 4-bromo-5-ethylthiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90396121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40477-61-0 |

Source

|

| Record name | 4-bromo-5-ethylthiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90396121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.